N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C18H16ClN3OS |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-benzyl-2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3OS/c19-14-6-8-15(9-7-14)21-18-22-16(12-24-18)10-17(23)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
InChI Key |
ZHWIHMFRSALEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The Hantzsch thiazole synthesis involves condensing 4-chlorophenylthiourea with α-haloketones such as 2-bromo-1-(4-chlorophenyl)ethan-1-one. This reaction proceeds in ethanol at 60–80°C for 6–8 hours, yielding 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid.
Acetamide Coupling
The carboxylic acid intermediate is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with benzylamine in tetrahydrofuran (THF) at 0–5°C forms the acetamide bond. Pyridine is often added to scavenge HCl, improving yields to 75–85%.
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thiazole formation | Ethanol, 70°C, 7 hours | 78% | 95% |
| Acid chloride synthesis | SOCl₂, DCM, 40°C, 2 hours | 92% | 98% |
| Amidation | Benzylamine, THF, 0°C, pyridine | 82% | 99% |
Synthetic Route 2: Direct Amidation of Thiazole-Carboxylic Acid
Carboxylic Acid Activation
2-((4-Chlorophenyl)amino)thiazole-4-carboxylic acid is activated using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This forms an active ester intermediate, which reacts with benzylamine at room temperature for 12–16 hours.
Solvent and Catalyst Optimization
The use of DMF enhances solubility, while catalytic zinc chloride (1–3% by mass) accelerates amidation, achieving yields of 88–90%. Post-reaction purification via recrystallization in isopropanol elevates purity to >99%.
Synthetic Route 3: Substitution on Pre-Formed Thiazole Ring
Halogenated Thiazole Intermediate
A pre-synthesized 4-bromo-2-((4-chlorophenyl)amino)thiazole undergoes nucleophilic substitution with N-benzyl-2-aminoacetamide. The reaction is conducted in toluene at 90–120°C for 5–10 hours using potassium carbonate as a base, yielding 70–75% product.
Role of Lewis Acid Catalysts
Ferric chloride (FeCl₃) at 2% mass ratio improves substitution efficiency by polarizing the C–Br bond, enhancing nucleophilic attack by the acetamide’s amine group.
Comparative Analysis of Methods
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 78–82% | 88–90% | 70–75% |
| Key Catalyst | Pyridine | ZnCl₂ | FeCl₃ |
| Critical Solvent | THF | DMF | Toluene |
| Purity Post-Purification | 99% | >99% | 95% |
Route 2 offers superior yields and purity due to efficient carbodiimide-mediated amidation, whereas Route 3 suffers from lower yields due to competing side reactions in substitution.
Optimization Strategies and Industrial Scalability
Solvent Selection
High-boiling solvents like xylene (bp 140°C) facilitate amidation at elevated temperatures without intermediate decomposition. Conversely, THF’s low boiling point (66°C) necessitates reflux conditions but simplifies solvent removal.
Temperature Control
Maintaining reaction temperatures below 120°C prevents degradation of the thiazole ring, particularly in the presence of moisture. Stepwise heating (e.g., 50°C → 110°C) in substitution-condensation reactions minimizes byproduct formation.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or benzyl group .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide has shown promise in anticancer research. Studies indicate that it may inhibit specific kinases involved in cancer progression. The compound's ability to interfere with cellular pathways associated with tumor growth positions it as a candidate for further development in cancer therapies .
Antimicrobial Properties
This compound exhibits antibacterial and antifungal activities, making it relevant for the development of new antimicrobial agents. Its mechanism involves the inhibition of bacterial enzymes, which can lead to effective treatment options against resistant strains of bacteria.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by excessive inflammation.
Chemical Synthesis
Building Block for Derivatives
In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing more complex thiazole derivatives. Its unique structure allows chemists to explore various modifications that can lead to new compounds with enhanced biological activities.
Industrial Applications
Development of New Materials
The compound is also being investigated for its potential use in the development of new materials and chemical processes. Its structural characteristics may contribute to creating innovative materials with specific properties tailored for industrial applications.
Case Studies
Several case studies have documented the biological effects and therapeutic potential of this compound:
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : Another investigation reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its utility in addressing antibiotic resistance.
- Anti-inflammatory Mechanisms : Research highlighted its ability to reduce inflammatory markers in animal models, supporting its role in inflammatory disease management.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 2-((4-chlorophenyl)amino)thiazol-4-yl moiety and N-benzyl group. Below is a comparative analysis with structurally related analogs:
Critical Observations
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogs like N-(4-phenyl-2-thiazolyl)acetamide . Compound 17d’s exo-norbornylamino and dihydrodioxine-carbonyl groups contribute to its CDK9 inhibitory activity, suggesting that bulky substituents near the thiazole nitrogen could modulate kinase selectivity .
Synthetic Pathways: The target compound’s synthesis likely involves N-acylation of a 2-amino-4-chlorophenylthiazole intermediate, analogous to methods used for N-(4-phenyl-2-thiazolyl)acetamide . In contrast, Compound III.49 (Schiltz, 2010) employs a multi-component reaction with benzyl bromide and 4-chloroaniline, highlighting divergent synthetic strategies for benzyl-containing analogs .
Role of the Benzyl Group :
- The N-benzyl group in the target compound may improve metabolic stability compared to smaller alkyl groups (e.g., methyl in Compound 17d) but could reduce solubility .
Research Findings and Implications
- The 4-chlorophenyl group may enhance affinity for hydrophobic kinase pockets .
- Antimicrobial Potential: Thiazole derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) often exhibit antimicrobial properties, as seen in bis(azolyl)sulfonamidoacetamides .
Data Tables for Comparative Analysis
Physicochemical Properties
| Property | Target Compound | N-(4-Phenyl-2-thiazolyl)acetamide | Compound 17d |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.0 | 218.3 | ~450 (est.) |
| Halogen Substituent | 4-Cl | None | None |
| Key Functional Groups | Benzyl, acetamide | Phenyl, acetamide | Norbornyl, carbonyl |
Biological Activity
N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure, which includes a thiazole ring, a benzyl group, and a chloroaniline moiety, suggests a range of potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClN3OS
- Molecular Weight : 357.9 g/mol
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors associated with various diseases. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammation.
- Antimicrobial Activity : It interacts with bacterial enzymes, leading to antibacterial effects.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. A study highlighted its potential as an Src kinase inhibitor, which plays a crucial role in cancer cell signaling pathways. However, the compound's anticancer efficacy may also involve other mechanisms beyond Src inhibition, suggesting a multifaceted approach to its action .
Antimicrobial Properties
The compound has demonstrated promising antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various pathogens, including strains resistant to conventional antibiotics. This is particularly relevant in the context of rising antibiotic resistance globally .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound is often influenced by structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Introduction of electron-withdrawing groups | Increases lipophilicity and enhances antimicrobial activity |
| Variations in side chains | Alters potency against specific cancer cell lines |
| Changes in thiazole ring structure | Affects enzyme binding affinity |
Case Studies
- Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activity. Compound 8a was identified as one of the most potent inhibitors but showed weaker anticancer effects compared to other compounds in the series. This suggests that while Src inhibition is important, other pathways may contribute significantly to anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-benzyl-2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of a thiourea derivative with an α-haloketone to form the thiazole core, followed by benzylation and acetylation steps. Key parameters include:
- Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
- Catalysts : Bases like triethylamine to facilitate acylation .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
- Yield Optimization : Temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
**How is the structural integrity of this compound validated post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
